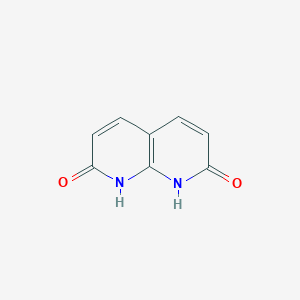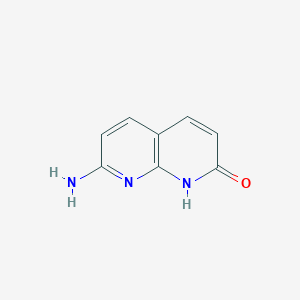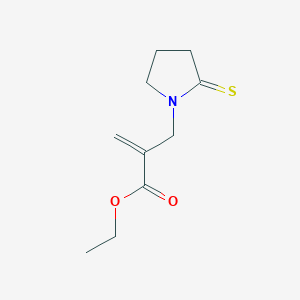
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双酚A二缩水甘油醚是一种有机化合物,是许多环氧树脂配方中的关键成分。它是一种无色、粘稠的液体,但商业样品可能呈浅稻草色。该化合物主要用于生产环氧树脂,由于其优异的机械性能和耐化学性,环氧树脂广泛应用于各种工业应用中。
准备方法
合成路线及反应条件
双酚A二缩水甘油醚是通过双酚A与环氧氯丙烷的O-烷基化反应合成的。该反应通常涉及以下步骤:
与环氧氯丙烷反应: 双酚A在碱(如氢氧化钠)存在下与环氧氯丙烷反应,形成双酚A二缩水甘油醚。
纯化: 然后纯化粗产品以除去任何未反应的双酚A和副产物。
反应条件通常包括保持 50-70°C 的温度范围,并使用过量的环氧氯丙烷以推动反应完成 .
工业生产方法
在工业环境中,双酚A二缩水甘油醚的生产涉及大型反应器,其中仔细控制反应条件以确保高产率和纯度。该过程包括连续监测温度、压力和反应物浓度。最终产品通常会经过进一步的纯化步骤,例如蒸馏或结晶,以达到所需的质量。
化学反应分析
反应类型
双酚A二缩水甘油醚会经历各种化学反应,包括:
环氧开环反应: 这是最常见的反应,其中环氧环被亲核试剂(如胺、酸或醇)打开。
水解: 该化合物在水存在下会水解,导致形成双酚A和甘油衍生物。
聚合: 当与固化剂反应时,它可以聚合成高分子量环氧树脂。
常用试剂及条件
胺: 用于固化反应以形成交联的环氧网络。
酸: 可以催化环氧基团的开环。
醇: 与环氧基团反应形成醚键。
主要形成的产品
环氧树脂: 通过聚合和固化反应形成。
水解产物: 来自水解反应的双酚A和甘油衍生物。
科学研究应用
双酚A二缩水甘油醚在科学研究中具有广泛的应用:
化学: 用作合成环氧树脂的单体,研究其机械和热性能。
生物学: 研究其潜在的内分泌干扰作用及其与生物分子的相互作用。
医学: 由于其强大的粘合性能,研究其在牙科材料和医疗粘合剂中的应用。
作用机制
双酚A二缩水甘油醚的主要作用机制涉及其环氧环的打开,然后可以与各种亲核试剂反应。这种反应性是其用于在环氧树脂中形成交联聚合物网络的基础。 该化合物还可以与生物分子相互作用,可能通过模拟或干扰激素活性来破坏内分泌功能 .
相似化合物的比较
类似化合物
双酚F二缩水甘油醚: 结构相似,但来源于双酚F而不是双酚A。
环氧氯丙烷: 双酚A二缩水甘油醚合成的前体。
双酚A: 合成双酚A二缩水甘油醚的起始材料。
独特性
双酚A二缩水甘油醚因其独特的反应性和赋予环氧树脂的特性而独一无二。它形成坚固、耐用且耐化学性的材料的能力使其在各种工业应用中不可或缺。 此外,其潜在的生物学效应使其有别于其他类似化合物,有必要进一步研究其安全性及其对环境的影响 .
属性
CAS 编号 |
105284-81-9 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.3 g/mol |
IUPAC 名称 |
ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3 |
InChI 键 |
SUILLIRPBMOEJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
规范 SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
同义词 |
1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



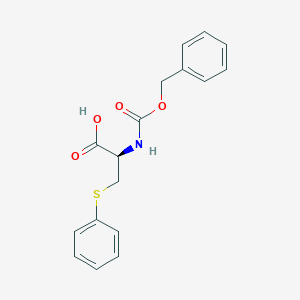
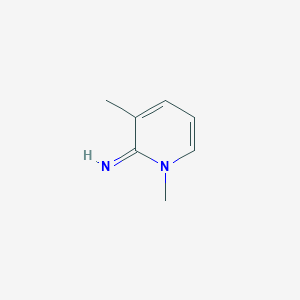
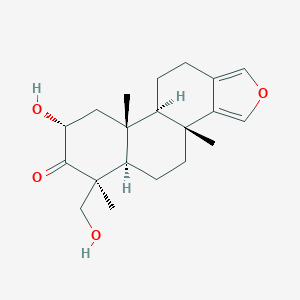
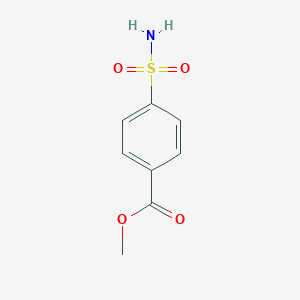
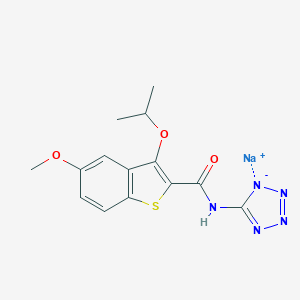
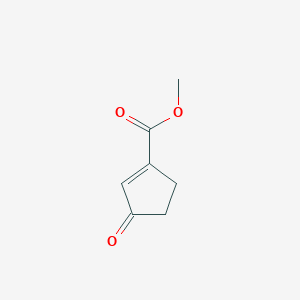


![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
